molecular formula C24H25NO4 B13990481 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid

Cat. No.: B13990481
M. Wt: 391.5 g/mol
InChI Key: AWENJBOFGNPXLM-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is a complex organic compound known for its unique structural properties. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the alkyne group in its structure adds to its versatility in various chemical reactions.

Preparation Methods

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions are carefully controlled to ensure the stability of the intermediate products, which are often isolated as crystalline solids. These intermediates are stable at room temperature and have a long shelf-life, making them suitable for industrial production .

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The Fmoc group can be substituted under specific conditions to introduce different functional groups.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid can be compared with other similar compounds, such as:

These compounds share the Fmoc group but differ in their side chains and functional groups, which can affect their reactivity and applications. The unique combination of the alkyne group and the Fmoc-protected amino acid in this compound makes it particularly versatile for various chemical and biological applications.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid

InChI

InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m0/s1

InChI Key

AWENJBOFGNPXLM-DEOSSOPVSA-N

Isomeric SMILES

C[C@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.